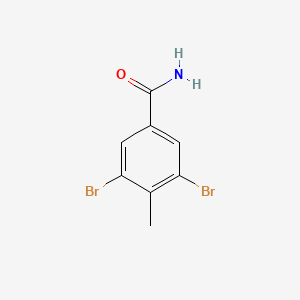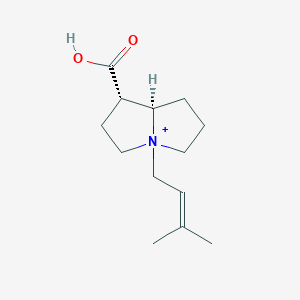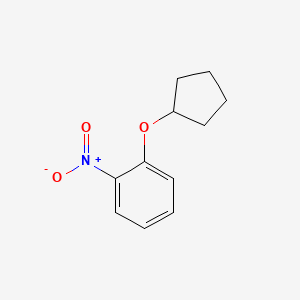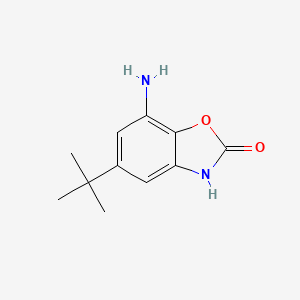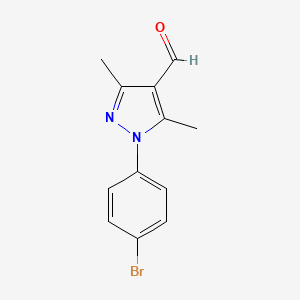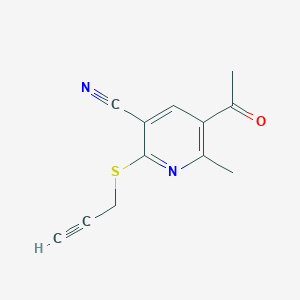
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
Descripción general
Descripción
5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 303146-29-4 . It has a molecular weight of 230.29 g/mol . The compound is solid in physical form . It is also known by registry numbers ZINC000003104315 .
Molecular Structure Analysis
The molecular formula of this compound is C12H10N2OS . The Inchi Code is 1S/C12H10N2OS/c1-4-5-16-12-10 (7-13)6-11 (9 (3)15)8 (2)14-12/h1,6H,5H2,2-3H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 230.29 g/mol .Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activity
- Research on similar pyridine derivatives shows that these compounds have potential in molecular docking and exhibit antimicrobial and antioxidant activities. For instance, a study on novel pyridine and fused pyridine derivatives demonstrated their ability to bind to target proteins with moderate to good binding energies, suggesting potential applications in drug design (Flefel et al., 2018).
Synthesis of Pyridine Derivatives and Their Reactivity
- Another study focused on the synthesis of new series of pyridine and fused pyridine derivatives. The research highlighted the versatile reactivity of these compounds, leading to the creation of various derivatives with potential applications in chemical synthesis and pharmaceutical research (Al-Issa, 2012).
Antimicrobial and Antioxidant Properties
- The antimicrobial activity of pyridine derivatives has been a significant area of study. For example, new pyridothienopyrimidines and pyridothienotriazines, closely related to the chemical structure , have been synthesized and tested for their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Structural and Spectroscopic Analysis
- Pyridine derivatives have also been studied for their structural and spectroscopic properties. For instance, a study analyzed the structural differences and supramolecular structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, contributing to the understanding of the physical and chemical properties of such compounds (Tranfić et al., 2011).
Biological Activity and GST Enzyme Activity
- The potential biological activity of these compounds, especially in the context of their effect on enzymes, has been explored. One study synthesized 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and evaluated their antimicrobial properties and effect on GST enzyme activity (Attaby et al., 2007).
Anticancer Properties
- The anticancer properties of pyridine derivatives are also an area of interest. For example, a synthesis of 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile derivatives led to the evaluation of these compounds for their antibacterial and antitumor activities, highlighting the potential role of these compounds in cancer research (Elewa et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLINGXAIBTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC#C)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177559 | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-29-4 | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-6-methyl-2-(2-propyn-1-ylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



